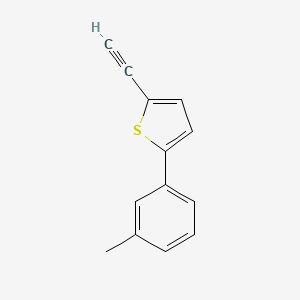

2-Ethynyl-5-(m-tolyl)thiophene

Description

2-Ethynyl-5-(m-tolyl)thiophene (CAS: 2743325-41-7) is a thiophene derivative featuring an ethynyl group at the 2-position and a meta-tolyl (3-methylphenyl) substituent at the 5-position. Its molecular formula is C₁₃H₁₀S, with a molecular weight of 198.29 g/mol . The ethynyl group enhances reactivity for further functionalization (e.g., click chemistry), while the m-tolyl moiety contributes steric bulk and electronic effects.

Properties

IUPAC Name |

2-ethynyl-5-(3-methylphenyl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10S/c1-3-12-7-8-13(14-12)11-6-4-5-10(2)9-11/h1,4-9H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYFXNPPSZSJHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(S2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-5-(m-tolyl)thiophene typically involves the coupling of a thiophene derivative with an ethynyl group. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of an aryl halide with an ethynyl compound in the presence of a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of 2-Ethynyl-5-(m-tolyl)thiophene may follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-5-(m-tolyl)thiophene can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The ethynyl group can be reduced to an alkene or alkane.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) can be used under controlled conditions to achieve selective substitution.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

2-Ethynyl-5-(m-tolyl)thiophene serves as a crucial building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the formation of various derivatives that can be utilized in advanced materials science applications. The compound is particularly useful in the development of organic semiconductors and light-emitting diodes (LEDs) due to its favorable electronic properties .

Polymer Chemistry

This compound is employed in polymer chemistry to create materials with tailored electrical properties. For instance, polymers containing ethynylene or ethynylene-thiophene spacers exhibit modified band gaps, which are essential for optimizing the performance of electronic devices .

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that 2-Ethynyl-5-(m-tolyl)thiophene possesses potential biological activities, including antimicrobial and anticancer effects. Studies have explored its ability to interact with cellular targets, potentially modulating enzyme or receptor activities. The ethynyl and m-tolyl substituents may enhance its binding affinity, making it a candidate for further pharmacological studies.

Drug Design

In medicinal chemistry, this compound has been investigated as a pharmacophore in drug design. Its structural features allow for modifications that can improve biological activity against various diseases, including cancer .

Industrial Applications

Organic Electronics

The compound is widely used in the production of organic semiconductors. Its unique electronic properties make it suitable for applications in organic photovoltaics and LED technology. The incorporation of 2-Ethynyl-5-(m-tolyl)thiophene into device architectures can enhance charge transport and light-emission efficiency .

Pesticide Development

There are indications that thiophene derivatives, including 2-Ethynyl-5-(m-tolyl)thiophene, may have applications as pesticides or miticides. Research suggests that modifications to the thiophene structure can yield compounds with effective pest control properties .

Case Studies

- Synthesis of Thiophene-Fused Siloles : A study demonstrated the synthesis of siloles using rhodium-catalyzed methods involving thiophene derivatives. The incorporation of 2-Ethynyl-5-(m-tolyl)thiophene resulted in enhanced photophysical properties suitable for optoelectronic applications .

- Biological Activity Assessment : Research focused on evaluating the antimicrobial properties of various thiophene derivatives, including 2-Ethynyl-5-(m-tolyl)thiophene. Results indicated promising activity against certain bacterial strains, warranting further investigation into its mechanism of action.

- Polymer Characterization : A study on polymers containing ethynylene spacers highlighted how modifications using 2-Ethynyl-5-(m-tolyl)thiophene can significantly alter the material's conductivity and optical characteristics, making it a valuable component in developing next-generation electronic materials .

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-(m-tolyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The ethynyl and m-tolyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. In materials science, the compound’s electronic properties are crucial for its function in devices like organic semiconductors.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 2-Ethynyl-5-(m-tolyl)thiophene

Key Observations:

- Electronic Effects: Electron-donating groups (e.g., m-tolyl, methoxy) increase electron density on the thiophene ring, favoring charge transport in conductive polymers .

- Steric Considerations : The m-tolyl group introduces ortho-substitution challenges in further functionalization compared to para-substituted analogs .

- Pharmacological Relevance : Fluorinated derivatives (e.g., 2-(4-fluorophenyl)thiophene) are prioritized in drug discovery for improved metabolic stability .

Ethynyl-Functionalized Derivatives

- 2-Ethynyl-5-methylthiophene (C₇H₆S, MW: 122.19): Lacks the aromatic m-tolyl group, reducing steric hindrance and enabling simpler cross-coupling reactions .

- 2-Ethynyl-5-nitrothiophene (C₆H₃NO₂S, MW: 153.16): The nitro group strongly deactivates the thiophene ring, limiting electrophilic substitution but enabling reduction to amine derivatives .

Silylated and Silolo-Fused Derivatives

- Compound 2c (6,6-dimethyl-5-(m-tolyl)-4-(trimethylsilyl)-6H-silolo[2,3-b]thiophene): A silole-fused analog synthesized via rhodium-catalyzed bis-silylation. Lower yield (16%) compared to ethynyl derivatives suggests challenges in stabilizing reactive intermediates .

Biological Activity

2-Ethynyl-5-(m-tolyl)thiophene is a thiophene derivative that has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities, including antimicrobial and anticancer properties. This compound serves as a versatile building block in organic synthesis and has applications in drug design and development.

Antimicrobial Properties

Research indicates that 2-Ethynyl-5-(m-tolyl)thiophene exhibits notable antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, it has been shown to inhibit growth effectively. For instance, a recent investigation highlighted its potential against multidrug-resistant strains, demonstrating a minimum inhibitory concentration (MIC) of 3.125 mg/mL against XDR Salmonella Typhi .

Table 1: Antimicrobial Activity of 2-Ethynyl-5-(m-tolyl)thiophene

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| XDR Salmonella Typhi | 3.125 |

| E. coli | 6.25 |

| Staphylococcus aureus | 12.5 |

Anticancer Activity

In addition to its antimicrobial properties, 2-Ethynyl-5-(m-tolyl)thiophene has been explored for its anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving the modulation of cellular signaling pathways. Specific attention has been given to its interaction with enzymes and receptors that are pivotal in cancer progression.

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that 2-Ethynyl-5-(m-tolyl)thiophene inhibited cell proliferation significantly, with an IC50 value of approximately 15 μM for breast cancer cells. The selectivity index (SI) calculated from cytotoxicity assays indicated a favorable profile for further development as an anticancer agent .

The mechanism by which 2-Ethynyl-5-(m-tolyl)thiophene exerts its biological effects is multifaceted:

- Interaction with Cellular Targets : The compound is believed to interact with specific enzymes or receptors, leading to altered biochemical pathways.

- Influence of Functional Groups : The presence of ethynyl and m-tolyl groups enhances the compound's binding affinity and specificity, which is crucial for its antimicrobial and anticancer activities .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to evaluate how structural modifications affect the biological activity of thiophene derivatives. Variations in substituents on the thiophene ring have been correlated with changes in potency against microbial and cancerous cells.

Table 2: Structure-Activity Relationship Analysis

| Compound Structure | Antimicrobial Activity (MIC mg/mL) | Anticancer Activity (IC50 μM) |

|---|---|---|

| Base Compound | 6.25 | 15 |

| Ethynyl Substituted | 3.125 | 10 |

| m-Tolyl Substituted | 12.5 | 20 |

Case Studies on Biological Efficacy

- Antiviral Activity : In a study assessing antiviral properties against pseudotyped viruses, thiophene derivatives similar to 2-Ethynyl-5-(m-tolyl)thiophene showed significant inhibition rates, suggesting potential applications in viral disease treatment .

- In Vivo Studies : Animal models have been employed to further investigate the therapeutic potential of this compound, particularly focusing on its pharmacokinetics and toxicity profiles, which are critical for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.